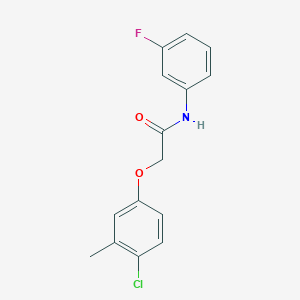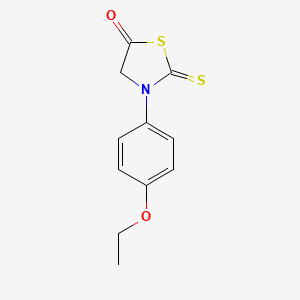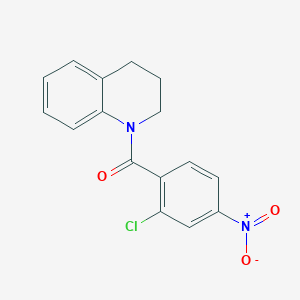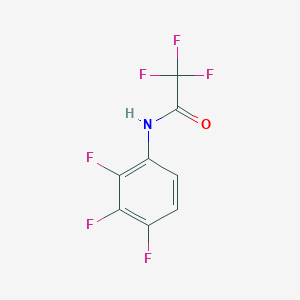
2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their diverse chemical and biological properties. The structural specificity of this molecule lies in the presence of chloro, methyl, and fluoro substituents, which may significantly influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting from primary compounds such as 3-fluoro-4-cyanophenol or other phenolic precursors. These substances are typically engaged in reactions leading to the formation of substituted phenyl acetamides, which are then further modified through various chemical processes to obtain the desired product (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds demonstrates non-planar discrete molecules with certain groups twisted out of the central acetamide plane. This non-planarity is crucial for the chemical reactivity and interaction of these molecules with other substances (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide typically involve acetylation, chlorination, and the formation of hydrogen bonds. These reactions underpin the synthesis process and define the compound's reactivity and interactions with various chemical agents (B. Gowda et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and hydrogen bonding capabilities, are critical for understanding their stability, solubility, and overall behavior in different environments. These properties are determined through X-ray crystallography and other analytical methods (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the presence of functional groups and their electronic configuration. Studies on related molecules provide insights into how these properties manifest in similar acetamide derivatives, affecting their chemical behavior and potential applications in various fields (V. Arjunan et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would largely depend on its properties and potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies might focus on optimizing its synthesis, understanding its mechanism of action, or improving its properties .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWPSERNGXYYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-thienylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5612424.png)
![(1S*,5R*)-3-(3-pyridinylmethyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612440.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)
![1-(2-aminoethyl)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5612461.png)
![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5612495.png)

